N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S2/c1-13(28)14-4-2-5-15(10-14)23-18(29)12-33-22-25-24-21-26(11-16-6-3-8-31-16)20(30)19-17(27(21)22)7-9-32-19/h2-10H,11-12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYAYAZGXUNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its biological properties, including anti-inflammatory and anticancer effects, based on various research studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 1223893-42-2 |
The structural complexity of this compound suggests a potential for diverse biological interactions.
Anti-inflammatory Activity
Research has indicated that compounds with similar thieno[2,3-e][1,2,4]triazolo structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of thienopyrimidines can inhibit inflammatory pathways by blocking cytokine release and reducing edema in animal models .
Case Study:
A study evaluated various thienopyrimidine derivatives for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results demonstrated that certain derivatives significantly reduced inflammation compared to controls, suggesting that modifications in the structure can enhance therapeutic efficacy .
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro studies against various human cancer cell lines. Compounds with similar structural motifs have been reported to exhibit cytotoxic effects by disrupting mitotic processes and inducing apoptosis.
Research Findings:
In a study involving a panel of 60 human tumor cell lines, compounds structurally related to this compound displayed varied degrees of cytotoxicity. Notably, some derivatives were found to inhibit tubulin polymerization at micromolar concentrations . This mechanism is crucial for preventing cancer cell proliferation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Prostaglandin Synthetase : Similar compounds have shown the ability to inhibit enzymes involved in the inflammatory response.
- Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, the compound may halt cell division in cancerous cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells through various signaling cascades.
Summary of Biological Activities
Q & A
Q. What synthetic routes are reported for preparing thieno-triazolo-pyrimidine acetamide derivatives, and what critical parameters influence yield?
The synthesis typically involves multi-step heterocyclic condensation. A validated approach includes refluxing intermediates (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione) with chloroacetamide derivatives in ethanol/water under basic conditions (KOH), followed by recrystallization . Key parameters include:
- Reaction time and temperature : Optimal reflux duration (1–2 hours) minimizes side-product formation.
- Solvent polarity : Ethanol-water mixtures enhance solubility of intermediates.
- Purification : Recrystallization from ethanol improves purity (>90%) but may reduce yield due to solubility limitations.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR (1H/13C) : Assigns protons in the furan (δ 6.3–7.5 ppm), acetylphenyl (δ 2.5–2.7 ppm for CH3), and thioacetamide (δ 3.8–4.2 ppm for SCH2) groups .
- IR spectroscopy : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, S-C=S at ~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C22H18N6O3S2: 503.08) .
Q. How can researchers mitigate hazards during synthesis, given the compound’s reactive intermediates?
- Ventilation : Use fume hoods to handle volatile reagents (e.g., chloroacetamides).
- PPE : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
- Waste disposal : Neutralize basic aqueous layers (e.g., KOH) before disposal .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anti-inflammatory : Lipoxygenase (LOX) inhibition assays, with IC50 comparisons to standard drugs (e.g., indomethacin) .
- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), reporting MIC values .
Q. How does the furan-2-ylmethyl substituent influence physicochemical properties?
- Lipophilicity : Furan increases logP by ~0.5 units compared to phenyl analogs, enhancing membrane permeability .
- Metabolic stability : Furan rings may undergo CYP450-mediated oxidation, necessitating metabolite profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final cyclization step?
- DoE (Design of Experiments) : Apply factorial design to test variables: temperature (60–100°C), catalyst (e.g., p-toluenesulfonic acid), and solvent (DMF vs. DMSO) .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 2 hours) and improves yield by 15–20% .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Docking validation : Re-evaluate molecular dynamics simulations using crystal structures (e.g., PDB 4XYZ) to refine binding poses .
- SAR analysis : Systematically replace the thioacetamide group with sulfone or methylene variants to test steric/electronic effects .
Q. Which crystallographic methods are effective for resolving structural ambiguities in this class of compounds?
- Single-crystal X-ray diffraction : Resolves bond angles and dihedral strains in the thieno-triazolo-pyrimidine core. Use synchrotron sources for high-resolution data (<1.0 Å) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···O contacts) influencing crystal packing .
Q. How can metabolic instability of the furan moiety be addressed in preclinical development?
Q. What advanced analytical techniques resolve overlapping signals in NMR spectra of complex analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
